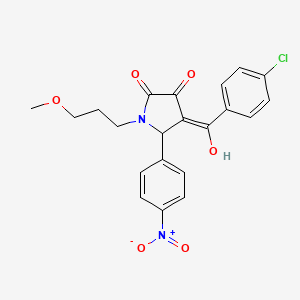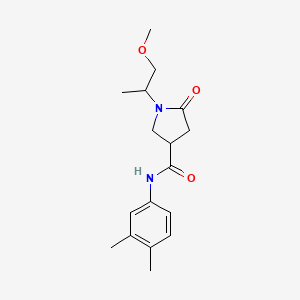![molecular formula C16H20N2O3 B5455500 3,4-Dimethyl-6-[(pyridin-3-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B5455500.png)
3,4-Dimethyl-6-[(pyridin-3-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-6-[(pyridin-3-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that combines a cyclohexene ring with a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-6-[(pyridin-3-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the pyridine moiety through a series of reactions. Key steps may include:
Oxidation of 3,4-Dimethylcyclohexene: Using oxidizing agents like potassium permanganate (KMnO4) to introduce carboxylic acid functionality.
Amidation Reaction: Coupling the carboxylic acid with pyridin-3-ylmethylamine under conditions such as the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
3,4-Dimethyl-6-[(pyridin-3-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce new functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
3,4-Dimethyl-6-[(pyridin-3-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4-Dimethyl-6-[(pyridin-3-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The pyridine moiety can interact with enzymes or receptors, modulating their activity. The cyclohexene ring provides structural stability and influences the compound’s overall bioavailability and pharmacokinetics.
相似化合物的比较
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: A simpler analog without the pyridine moiety.
Pyridin-3-ylmethylamine: Contains the pyridine moiety but lacks the cyclohexene ring.
Uniqueness
3,4-Dimethyl-6-[(pyridin-3-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to its combined structural features, which confer distinct chemical and biological properties
属性
IUPAC Name |
3,4-dimethyl-6-(pyridin-3-ylmethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10-6-13(14(16(20)21)7-11(10)2)15(19)18-9-12-4-3-5-17-8-12/h3-5,8,13-14H,6-7,9H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNZQCCMJDXYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NCC2=CN=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2-chlorobenzyl)oxy]-N-(3-morpholin-4-ylpropyl)benzamide](/img/structure/B5455422.png)
![(4-Methyl-1,3-oxazol-5-yl)-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone](/img/structure/B5455429.png)
![4-BENZOYL-3-HYDROXY-5-(5-METHYLFURAN-2-YL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5455433.png)
![N-2-naphthyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5455438.png)
![3-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-N-(4-methylphenyl)-3-oxopropanamide](/img/structure/B5455441.png)
![2-cyclopropyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5455451.png)

![3-[5-(dimethylamino)-1-methyl-1H-1,2,4-triazol-3-yl]-5-(2-piperidin-2-ylethyl)phenol](/img/structure/B5455481.png)
![3-{1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5455487.png)
![3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-2-buten-1-one](/img/structure/B5455495.png)
![METHYL 3-{[(2-ETHYLANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5455502.png)

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(2-pyrazinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5455525.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5455526.png)
